methyl2-amino-2-methyl-3-(pyridin-2-yl)propanoatedihydrochloride
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Overview
Description
Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride is a chemical compound with a complex structure that includes an amino group, a methyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the reaction of methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield saturated compounds .
Scientific Research Applications
Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and pyridinyl groups in the molecule can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride
- Methyl 2-amino-2-methyl-3-(pyridin-3-yl)propanoate dihydrochloride
- Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride
Uniqueness
Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride is unique due to the specific positioning of the amino and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for certain applications where specific molecular interactions are required .
Properties
IUPAC Name |
methyl 2-amino-2-methyl-3-pyridin-2-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-10(11,9(13)14-2)7-8-5-3-4-6-12-8;;/h3-6H,7,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZAJDLDTIEPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)(C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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